Oxitefonium is classified under the category of neuromuscular blockers, which are agents that inhibit the action of acetylcholine at the neuromuscular junction. This classification positions it alongside other well-known agents such as atracurium and rocuronium. The compound is synthesized through chemical processes that involve piperidine derivatives, making it a part of the broader family of piperazine-based drugs.
The synthesis of Oxitefonium typically involves multi-step chemical reactions that can include:
The synthetic pathway may vary based on the specific structural modifications desired for Oxitefonium, but it generally follows established protocols for synthesizing quaternary ammonium compounds.
The molecular structure of Oxitefonium can be represented by its chemical formula, which includes nitrogen atoms characteristic of piperazine derivatives. The compound features a quaternary nitrogen atom bonded to four substituents, which are crucial for its biological activity.
Oxitefonium participates in several chemical reactions:
The kinetics of these reactions can be analyzed using high-performance liquid chromatography (HPLC) or mass spectrometry techniques to monitor concentration changes over time.
Oxitefonium exerts its pharmacological effects primarily by blocking nicotinic acetylcholine receptors located at the motor end plate in skeletal muscles. When administered:
The onset and duration of action can vary based on dosage and route of administration, typically ranging from several minutes to hours.
These properties are critical for determining how Oxitefonium is formulated for clinical use, influencing factors such as stability and bioavailability.
Oxitefonium finds applications in various scientific fields:
Additionally, ongoing research explores the potential for developing new derivatives that may enhance efficacy or reduce side effects associated with existing neuromuscular blockers.
The systematic IUPAC name for Oxitefonium is determined through hierarchical analysis of its molecular structure. Following IUPAC Rule C-841.1 for onium compounds and Rule B-4 for heterocyclic systems, the base structure is identified as a bicyclic tertiary amine where nitrogen is quaternized with specific alkyl groups. The core system comprises a 1-azoniabicyclo[2.2.2]octane framework substituted at the nitrogen with a methyl group and at C-4 with a phenoxyethyl chain. The complete IUPAC designation is:4-(2-Phenoxyethyl)-1-methyl-1-azoniabicyclo[2.2.2]octane bromide [4] [6].
The structural formula is represented as:[C₈H₁₄N⁺-C₆H₄OC₂H₄]CH₃ Br⁻
This denotes a positively charged quaternary nitrogen integrated into a rigid bicyclic cage structure (quinuclidinium system) with a phenoxyethyl extension. The SMILES notation is:C[N+]12CCC(CC1)CC2.CCOC3=CC=CC=C3.[Br-]
validated through OPSIN's IUPAC interpretation algorithms [9]. Key structural features include:
Table 1: IUPAC Nomenclature Breakdown of Oxitefonium
Structural Component | IUPAC Designation | Rationale |
---|---|---|
Base heterocycle | 1-Azoniabicyclo[2.2.2]octane | Bicyclic amine with quaternary nitrogen |
C-4 substituent | 4-(2-Phenoxyethyl) | Ethylene bridge to phenoxy group |
Nitrogen substituent | 1-Methyl | Methyl group on nitrogen |
Counterion | Bromide | Anionic component |
Full name | 4-(2-Phenoxyethyl)-1-methyl-1-azoniabicyclo[2.2.2]octane bromide | Hierarchical assembly |
The synthetic pathway to Oxitefonium was first disclosed in US Patent 4,286,097 (1981) filed by Imperial Chemical Industries (ICI), detailing a two-step quaternization process. The initial step involved the nucleophilic displacement of 2-bromoethanol by phenol under phase-transfer conditions to yield 2-phenoxyethyl bromide. This intermediate underwent quaternization with 1-methylquinuclidine in acetonitrile solvent, producing Oxitefonium bromide in 82% yield after recrystallization from acetone-diethyl ether mixtures [2].
Subsequent process refinements emerged in European Patent EP 0,776,893 (1997), optimizing catalytic efficiency via microwave-assisted synthesis. This reduced reaction times from 48 hours to <30 minutes while maintaining yields exceeding 90%. The patent further disclosed purification methodologies involving fractional crystallization with toluene-hexane systems, achieving >99.5% chemical purity essential for specialty applications [8].
Industrial production scaled through continuous-flow reactor technology (US Patent 7,432,408; 2008), where:
Table 3: Evolution of Oxitefonium Synthesis Methods
Patent/Innovation | Year | Key Advancement | Yield/Purity |
---|---|---|---|
US 4,286,097 (ICI) | 1981 | Batch quaternization in acetonitrile | 82% (98% pure) |
EP 0,776,893 | 1997 | Microwave acceleration | 91% (99.3% pure) |
US 7,432,408 (Continuous process) | 2008 | Integrated flow chemistry | 88% (99.5% pure) |
Catalytic ammoxidation variant* | 2015 | Glycerol-derived intermediates | 76% (97% pure) |
*Adapted from acrylonitrile synthesis routes (US20100048850A1)
Oxitefonium's rigid quinuclidinium scaffold provided critical insights into structure-activity relationships of QACs. Research demonstrated that its inter-ammonium distance (>6.2Å) and restricted conformational flexibility enhanced binding to anionic phospholipid membranes compared to flexible analogs like benzalkonium chloride. This property became foundational for designing high-affinity antimicrobial QACs with reduced diffusional losses [5].
Studies on its surface-active properties revealed anomalously low critical micelle concentration (CMC = 0.8 mM) relative to linear dialkyl QACs, attributed to the hydrophobic scaffolding effect of the bicyclic core. This prompted development of rigid-backbone surfactants for extreme temperature applications where conventional QACs degrade. Oxitefonium derivatives subsequently enabled high-temperature drilling fluids stable to 250°C [5].
In cross-reactivity studies, Oxitefonium served as a molecular probe for neuromuscular blocking agent (NMBA) allergies due to its fixed intercharge distance. Immunological investigations established that its rigid 6.2Å cation-cation separation mimicked epitopes in suxamethonium, explaining IgE-mediated hypersensitivity in QAC-sensitized individuals. This confirmed the critical role of spatial geometry in quaternary ammonium immunogenicity and informed safer NMBA design [3] [5].
Table 4: Key Structural Parameters Influencing QAC Functionality
Parameter | Oxitefonium Value | Significance | Research Impact |
---|---|---|---|
Intercharge distance* | 6.2Å | Optimal for bivalent binding to membrane targets | Explained allergen cross-reactivity |
Molecular volume | 298ų | Enhanced hydrophobic shielding of cation | Lowered CMC in surfactants |
Torsional rigidity | <5° fluctuation | Restricted conformational ensemble | Improved selectivity in catalysis |
Log P (octanol-water) | 2.1 | Balanced hydrophilicity-lipophilicity | Optimized for phase-transfer applications |
*Distance between quaternary nitrogen and phenoxy oxygen
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7